1-(7-Ethoxy-1-benzofuran-2-yl)ethanamine
Overview
Description
“1-(7-Ethoxy-1-benzofuran-2-yl)ethanamine” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical and Chemical Properties The physical state of “1-(7-Ethoxy-1-benzofuran-2-yl)ethanamine” is liquid . It has a predicted boiling point of approximately 313.9°C at 760 mmHg, and a predicted density of approximately 1.1 g/mL . The predicted refractive index is n20D 1.58 .
Scientific Research Applications
Anticancer Activity
The compound has been used in the synthesis of new benzofuran-chalcone hybrids, which have shown promising anticancer activity . These hybrids were found to be very effective on both types of cancer (lung and breast) in a dose and time-dependent manner . The treatment of all cancer cell types with these hybrids resulted in a significant increase in the percentage of early and mainly late apoptotic cells, demonstrating their apoptosis-inducing effects via the Caspase 3/7 Activity .
Anti-proliferative Activity
Fluoro-substituted chalcone derivatives of the compound have been synthesized and their anti-proliferative activities were evaluated against five cancer cells lines, namely, A549, A498, HeLa, A375, and HepG2 . Most of the compounds showed moderate to high activity with IC50 values in the range of 0.029-0.729μM .
Water Solubility
The synthesized benzofuran-chalcone salts of the compound were found to be soluble in water at room temperature . This is significant as aqueous solubility is important for oral absorption and bioavailability .
Structural Analysis
The structural analysis of the synthesized compounds was characterized by elemental analysis, FT-IR and NMR spectroscopy techniques . This helps in understanding the molecular structure and properties of the compound.
Synthesis of Benzofuran Chalcone Hybrids
The compound has been used as a starting reagent for the synthesis of benzofuran chalcone hybrids . These hybrids have shown good anticancer activity, making them potential candidates for the development of new anticancer drugs .
Anti-infective Activity
Benzofuran derivatives, including those of the compound, have shown promising anti-infective activity against bacteria, viruses, and parasites . This suggests potential applications in the development of new anti-infective drugs.
Safety and Hazards
properties
IUPAC Name |
1-(7-ethoxy-1-benzofuran-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-14-10-6-4-5-9-7-11(8(2)13)15-12(9)10/h4-8H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKMVRUDXGEDPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269826 | |
Record name | 7-Ethoxy-α-methyl-2-benzofuranmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Ethoxy-1-benzofuran-2-yl)ethanamine | |
CAS RN |
863667-97-4 | |
Record name | 7-Ethoxy-α-methyl-2-benzofuranmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863667-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Ethoxy-α-methyl-2-benzofuranmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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